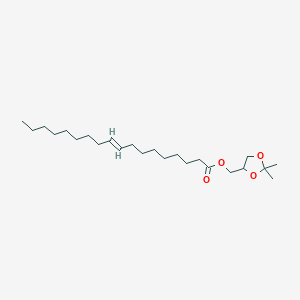

rac 1-Oleoyl-2,3-isopropylidieneglycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H44O4 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+ |

InChI Key |

LEEQPXMGHNSQNP-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to rac 1-Oleoyl-2,3-isopropylidieneglycerol: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of rac 1-Oleoyl-2,3-isopropylidieneglycerol, a key synthetic intermediate in lipid chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.

Introduction: A Versatile Building Block in Lipid Synthesis

This compound, also known as (Z)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) octadec-9-enoate, is a protected form of the monoglyceride 1-oleoyl-rac-glycerol. The isopropylidene group serves as a protecting group for the sn-2 and sn-3 hydroxyl groups of the glycerol backbone, allowing for selective chemical modifications at the sn-1 position. This strategic protection is fundamental in the regioselective synthesis of complex glycerolipids, including di- and triglycerides with defined fatty acid composition, as well as various phospholipids. Its utility is particularly pronounced in the development of structured lipids for pharmaceutical, nutraceutical, and cosmetic applications.

The oleoyl moiety, a monounsaturated omega-9 fatty acid, imparts fluidity and specific biochemical properties to the resulting lipid structures. The racemic nature of the glycerol backbone at the C2 position means that this particular intermediate is a mixture of two enantiomers.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a glycerol backbone where the hydroxyl groups at positions 2 and 3 are protected as an isopropylidene ketal. The primary hydroxyl group at position 1 is esterified with oleic acid.

Key Structural Features:

-

Glycerol Backbone: A three-carbon chain providing the fundamental structure.

-

Oleoyl Group: An 18-carbon monounsaturated fatty acyl chain with a cis double bond at the 9th position (18:1n-9), attached via an ester linkage.

-

Isopropylidene Ketal: A five-membered dioxolane ring formed by the reaction of the sn-2 and sn-3 hydroxyls of glycerol with acetone. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄O₄ | [1] |

| Molecular Weight | 396.60 g/mol | [1] |

| Appearance | Pale Yellow Oil | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Synonyms | (E)-9-Octadecenoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the glycerol backbone, followed by the esterification with oleic acid.

Step 1: Synthesis of the Precursor, rac-1,2-Isopropylideneglycerol (Solketal)

The precursor, commonly known as solketal, is synthesized by the acid-catalyzed ketalization of glycerol with acetone.[2][3] This reaction is a prime example of green chemistry, often utilizing byproduct glycerol from biodiesel production.[4]

Step 2: Esterification of Solketal with Oleic Acid

The hydroxyl group of solketal is then esterified with oleic acid to yield the final product. An efficient method for this is the direct esterification using an acid catalyst, which avoids the need for harsh solvents and reagents.[5][6]

Experimental Protocol: Acid-Catalyzed Esterification [5]

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, charge oleic acid (1.0 molar equivalent), solketal (1.5 molar equivalents), and p-toluenesulfonic acid (PTSA) (5% w/w with respect to oleic acid).

-

Reaction: Heat the mixture to 60°C and stir vigorously for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture and neutralize the PTSA catalyst by adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and partition between chloroform and water. Extract the aqueous layer three times with chloroform.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

The use of an acid catalyst like PTSA is effective, and under these anhydrous conditions, the isopropylidene protecting group remains intact.[5][7]

Caption: Synthesis workflow for this compound.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key diagnostic signals. Expected chemical shifts (in CDCl₃) include:

-

Multiplets around 5.3 ppm corresponding to the olefinic protons of the oleoyl chain.

-

A multiplet for the methine proton on the glycerol backbone (C2).

-

Multiplets for the methylene protons adjacent to the ester and ether linkages on the glycerol backbone.

-

A triplet for the alpha-methylene protons of the oleoyl chain.

-

Singlets for the two methyl groups of the isopropylidene protector.

-

A series of multiplets for the aliphatic protons of the oleoyl chain.

-

A terminal methyl group of the oleoyl chain appearing as a triplet.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals include:

-

A peak for the ester carbonyl carbon.

-

Signals for the olefinic carbons of the oleoyl chain.

-

A signal for the ketal carbon of the isopropylidene group.

-

Signals for the carbons of the glycerol backbone.

-

Distinct signals for the two methyl carbons of the isopropylidene group.

-

A series of signals for the aliphatic carbons of the oleoyl chain.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. In techniques like electrospray ionization (ESI), the molecule is often detected as an adduct, such as [M+Na]⁺ or [M+NH₄]⁺. Collision-induced dissociation (CID) of the parent ion typically results in the neutral loss of the fatty acyl group, providing evidence for the identity of the esterified fatty acid.[8]

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of complex lipids. The isopropylidene protecting group allows for precise chemical manipulations, which is crucial in drug development, particularly in the formulation of lipid-based drug delivery systems.

Synthesis of Structured Lipids:

By removing the isopropylidene group under mild acidic conditions, 1-oleoyl-rac-glycerol is obtained.[9] The free hydroxyl groups at the sn-2 and sn-3 positions can then be esterified with other fatty acids to produce structured di- and triglycerides with defined compositions. These structured lipids are of great interest in creating functional foods and specialized nutritional supplements.

Role in Lipid Nanoparticle (LNP) Formulation:

While not typically a final component in LNPs, the derivatives of this compound, such as 1-oleoyl-rac-glycerol (a monoacylglycerol), can be used as "helper lipids" in LNP formulations.[10] Helper lipids are crucial for the overall structure and stability of the nanoparticle and can facilitate the endosomal escape of the nucleic acid cargo.[11] The specific properties of the oleoyl chain can influence the fluidity and fusogenicity of the lipid bilayer of the LNP.

Caption: Key applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area to avoid inhalation of any aerosols or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in lipid synthesis. Its protected glycerol backbone allows for the regioselective introduction of an oleoyl group, paving the way for the creation of a wide array of complex and structured lipids. For researchers and professionals in drug development and lipid science, a thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in the creation of novel lipid-based technologies.

References

-

Perosa, A., Noè, M., & Selva, M. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 143. Available from: [Link]

-

PubChem. (n.d.). 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. Retrieved from [Link]

-

Mihnea, D., et al. (2015). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. Revista de Chimie, 66(10), 1636-1641. Available from: [Link]

-

Han, X., & Gross, R. W. (2005). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 46(1), 154-161. Available from: [Link]

-

KLK OLEO. (2021, January 19). SAFETY DATA SHEET. Retrieved from [Link]

-

ScienceLab.com. (2011, October 3). Material Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2016, January 30). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

E-Biochem. (n.d.). This compound. Retrieved from [Link]

-

Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. Available from: [Link]

-

Nanda, M. R., Yuan, Z., Qin, W., & Chun, C. (2016). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. Catalysis Today, 269, 101-107. Available from: [Link]

-

ResearchGate. (n.d.). Fragmentation Patterns of Glycerolipids. Retrieved from [Link]

-

Kanda, P., & Wells, M. A. (1980). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Lipid Research, 21(2), 257-258. Available from: [Link]

-

Paunovska, K., et al. (2022). Lipid nanoparticles: Composition, formulation, and application. Advanced Drug Delivery Reviews, 188, 114429. Available from: [Link]

-

GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. Retrieved from [Link]

-

PubChem. (n.d.). Isopropylideneglycerol. Retrieved from [Link]

-

GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. Retrieved from [Link]

-

Rademacker, S., et al. (2025). The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. European Journal of Pharmaceutical Sciences, 212, 107182. Available from: [Link]

-

Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. Available from: [Link]

-

Haryanto, A., et al. (2016). Solketal Production by Glycerol Acetalization Using Amberlyst-15 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 11(2), 227-234. Available from: [Link]

-

Jeevanraman, S., & Vigneswari, R. (2024). Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. World Journal of Pharmaceutical Research, 13(1), 507-525. Available from: [Link]

-

Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. Energy Procedia, 9, 63-69. Available from: [Link]

Sources

- 1. fhi.mpg.de [fhi.mpg.de]

- 2. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 1-Oleoyl-rac-glycerol = 99 111-03-5 [sigmaaldrich.com]

- 9. 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester (CAS 111-03-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 9-Octadecenoic acid (Z)-, methyl ester [webbook.nist.gov]

- 11. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide to the Solubility of Solketal Oleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solketal oleate, the ester formed from the reaction of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) and oleic acid, is a bio-based compound of increasing interest in various industrial sectors, including pharmaceuticals, cosmetics, and as a green solvent. A thorough understanding of its solubility characteristics is paramount for its effective formulation and application. This guide provides a comprehensive overview of the solubility of solketal oleate, rooted in its physicochemical properties. While specific quantitative solubility data for solketal oleate is not extensively published, this document synthesizes information on structurally similar compounds and the parent molecules to provide a robust predictive analysis. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of solketal oleate in various solvents is presented, empowering researchers to generate specific data for their unique applications.

Introduction to Solketal Oleate: Synthesis and Potential Applications

Solketal oleate is synthesized through the esterification of solketal with oleic acid. Solketal itself is a protected form of glycerol, produced from the acid-catalyzed reaction of glycerol with acetone.[1][2] This process is of significant interest as it valorizes crude glycerol, a major byproduct of biodiesel production.[3][4] The resulting solketal oleate molecule combines the lipophilic character of the long oleic acid carbon chain with the more polar features of the solketal moiety.

The unique structure of solketal oleate suggests a wide range of applications. Its low toxicity and derivation from renewable resources make it an attractive green alternative to petroleum-based solvents and excipients.[5] In the pharmaceutical industry, it holds potential as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), a component in topical drug delivery systems, or as a plasticizer.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and the nature of the solvent. Solketal oleate possesses a dual character:

-

Lipophilic Tail: The long C18 carbon chain of the oleic acid moiety is non-polar and hydrophobic, promoting solubility in non-polar organic solvents and oils.

-

Polar Head Group: The solketal portion of the molecule, with its two ether linkages and the ester group, introduces polarity. While the free hydroxyl group of solketal is esterified, the oxygen atoms in the dioxolane ring and the ester carbonyl group can act as hydrogen bond acceptors.

This amphiphilic nature suggests that solketal oleate will exhibit good solubility in a range of solvents with varying polarities. It is anticipated to be highly miscible with other lipids and non-polar solvents. While the parent molecule, solketal, is miscible with water, the long alkyl chain of oleic acid in solketal oleate will drastically reduce its aqueous solubility.[1][6][7]

Solubility Profile of Solketal Oleate

Table 1: Predicted Solubility of Solketal Oleate in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Mineral Oil | High / Miscible | The long oleic acid chain dominates interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | The ester and ether functionalities will interact favorably with these solvents. |

| Polar Protic (Alcohols) | Ethanol, Isopropanol | Moderate to High | The alkyl chains of the alcohols will interact with the oleate tail, while the hydroxyl groups can interact with the polar head. Solubility is expected to decrease with increasing alcohol polarity (e.g., higher in butanol than in methanol). |

| Polar Protic (Aqueous) | Water | Very Low / Insoluble | The hydrophobic nature of the C18 oleate chain is the dominant factor, making it immiscible with water.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol outlines a self-validating isothermal equilibrium method, a standard approach for determining the solubility of a substance.[9]

Principle

A supersaturated solution of solketal oleate in the chosen solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solketal oleate in the supernatant is then determined analytically.

Materials and Equipment

-

Solketal Oleate (high purity)

-

Selected Solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or for a simpler approach, a gravimetric method)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solketal oleate to a series of vials, each containing a known volume of the selected solvent. The excess solid/liquid phase ensures that saturation is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solketal oleate to settle.

-

For more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed vial for gravimetric analysis or a volumetric flask for chromatographic analysis.

-

Gravimetric Method: Accurately weigh the vial with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solketal oleate residue is achieved.[10] The solubility can be calculated from the mass of the residue and the initial mass of the solution.

-

Chromatographic Method (GC/HPLC): Prepare a calibration curve using standard solutions of solketal oleate of known concentrations. Dilute the filtered sample to fall within the linear range of the calibration curve and analyze it. The concentration in the original saturated solution can then be calculated.

-

Self-Validation and Causality

-

Why a Thermostatic Bath? Solubility is highly temperature-dependent. Maintaining a constant and precise temperature is crucial for obtaining reproducible and accurate data.[11]

-

Why an Excess of Solute? To ensure that the solution is truly saturated and in equilibrium with the undissolved phase.

-

Why a Time-Course Experiment? To empirically determine the time required to reach equilibrium, ensuring the measured solubility is the thermodynamic solubility and not a kinetically limited value.

-

Why Filtration? To remove any undissolved micro-particles that could lead to an overestimation of the solubility.

Visualization of the Experimental Workflow

Caption: Workflow for determining the solubility of solketal oleate.

Conclusion

Solketal oleate is a promising bio-derived compound with a solubility profile that makes it suitable for a variety of applications, particularly in formulations involving non-polar and moderately polar systems. While comprehensive published data is sparse, its solubility can be reliably predicted based on its amphiphilic structure. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and scientifically sound method for generating this critical data. This will enable researchers and formulation scientists to fully harness the potential of solketal oleate in their respective fields.

References

- CHEM254 Wednesday Experiment 7 Esters. (n.d.).

-

Shaw, D. G., Luts, A., & Maczynski, A. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023102. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Ester Solubility and Preparation Lab Report. (n.d.). Scribd. Retrieved from [Link]

-

A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. (2024). RSC Advances. Retrieved from [Link]

-

Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). ResearchGate. Retrieved from [Link]

-

SOLKETAL. (n.d.). Ataman Kimya. Retrieved from [Link]

-

A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Retrieved from [Link]

-

Perosa, A., Moraschini, A., Selva, M., & Noè, M. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 170. Retrieved from [Link]

-

Correa, I. (2021). Solketal. Encyclopedia MDPI. Retrieved from [Link]

-

A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. (2024). ResearchGate. Retrieved from [Link]

-

Chemical structure of solketal produced from glycerol and acetone. (n.d.). ResearchGate. Retrieved from [Link]

-

Solketal. (n.d.). In Wikipedia. Retrieved from [Link]

- Stepan, E., Fitigau, F., & Bozga, G. (2016). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. Revista de Chimie, 67(10), 2055-2060.

-

Solketal. (n.d.). PubChem. Retrieved from [Link]

-

Karmee, S. K. (2025). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. ResearchGate. Retrieved from [Link]

-

Green synthesis of solketal from glycerol using metal-modified ZSM-5 zeolite catalysts: process optimization. (2024). PubMed. Retrieved from [Link]

-

Solketal. (n.d.). CM Fine Chemicals. Retrieved from [Link]

- Perosa, A., Moraschini, A., Selva, M., & Noè, M. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 170.

-

Ruggiero, A., Foresti, M. L., & Pierri, A. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Catalysts, 11(1), 74. Retrieved from [Link]

Sources

- 1. Solketal - Wikipedia [en.wikipedia.org]

- 2. Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex [mdpi.com]

- 3. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. pubs.aip.org [pubs.aip.org]

Protected Monoacylglycerol Precursors for Lipid Research

Executive Summary

In the high-stakes arena of lipid nanoparticle (LNP) formulation and metabolic tracer synthesis, the structural integrity of the glycerol backbone is paramount. Monoacylglycerols (MAGs) serve as the fundamental scaffold for complex lipids, including diacylglycerols (DAGs), triacylglycerols (TAGs), and phospholipids. However, the thermodynamic instability of MAGs—specifically the rapid migration of acyl groups between the sn-1/3 and sn-2 positions—presents a formidable challenge to reproducibility.

This guide details the strategic use of protected monoacylglycerol precursors to lock regiochemistry during synthesis. By utilizing orthogonal protecting group strategies, researchers can synthesize isomerically pure lipids required for high-efficacy drug delivery systems and precise metabolic profiling.

Part 1: The Strategic Necessity of Protection

The Acyl Migration Challenge

The primary failure mode in lipid synthesis is acyl migration .[1] In an unprotected glycerol backbone, an acyl group at the sn-2 position will spontaneously migrate to the thermodynamically more stable sn-1 or sn-3 positions. This process is accelerated by heat, acidic/basic conditions, and protic solvents—conditions often required for downstream functionalization.

For LNP development, where ionizable lipids often require specific tail geometries to facilitate endosomal escape, a mixture of isomers can lead to batch-to-batch variability in pKa and fusogenicity.

Mechanism of Instability

The migration occurs via a five-membered cyclic intermediate. The hydroxyl oxygen at the adjacent position attacks the carbonyl carbon of the ester, forming a transient orthocarbonate structure that collapses to shift the acyl chain.

Figure 1: Mechanism of acyl migration via a five-membered cyclic intermediate. Protection of the free hydroxyl groups makes this nucleophilic attack impossible.

Part 2: Chemistry of Protection

To synthesize isomerically pure lipids, we must "mask" the non-reactive hydroxyls. The choice of protecting group depends on the target isomer and the conditions required for subsequent steps.

1,2-O-Isopropylidene-sn-glycerol (Solketal)

-

Target: Synthesis of sn-1 (or sn-3) MAGs and phospholipids.

-

Chemistry: An acetal protecting group masking the sn-1 and sn-2 positions.

-

Utility: The "workhorse" of lipid chemistry. It is chiral, commercially available, and the acetonide group is stable to basic esterification conditions but easily removed with mild acid.

-

Limitation: Acid sensitivity prevents its use if downstream chemistry requires strong acidic reagents.

1,3-Benzylidene Glycerol

-

Target: Synthesis of sn-2 MAGs.

-

Chemistry: A cyclic acetal protecting the sn-1 and sn-3 positions.

-

Utility: Critical for synthesizing endocannabinoid precursors (e.g., 2-Arachidonoylglycerol) where the acyl chain must remain at the sn-2 position.

-

Deprotection: Hydrogenolysis (H₂/Pd-C) or borate-mediated cleavage. This is orthogonal to ester hydrolysis, allowing for versatile synthetic routes.

Silyl Ethers (TBDMS/TIPS)

-

Target: Asymmetric DAGs or complex phospholipids.

-

Chemistry: Sterically bulky silyl groups (e.g., tert-butyldimethylsilyl).

-

Utility: Allows for orthogonal deprotection using fluoride sources (TBAF), leaving acid- or base-sensitive esters intact.

Part 3: Synthetic Workflows

Protocol A: Synthesis of sn-1-Monoacylglycerols via Solketal

This protocol yields high-purity sn-1-MAGs suitable for further functionalization into phospholipids for LNPs.

Reagents:

-

(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Fatty Acid (e.g., Oleic Acid, DSPC tail precursor)

-

DCC (Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

-

Deprotection: Amberlyst-15 resin or 1M HCl/MeOH

Step-by-Step Methodology:

-

Coupling (Steglich Esterification):

-

Dissolve 1.0 eq of Solketal and 1.1 eq of Fatty Acid in anhydrous CH₂Cl₂ under N₂ atmosphere.

-

Add 0.1 eq DMAP.

-

Cool to 0°C and add 1.2 eq DCC dropwise.

-

Stir at RT for 12–24 hours. Urea precipitate will form.

-

QC Check: TLC (Hexane/EtOAc 8:2) to confirm consumption of Solketal.

-

-

Workup:

-

Filter off the dicyclohexylurea (DCU).

-

Wash filtrate with 0.5M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Result: Protected lipid (1,2-O-isopropylidene-3-acyl-sn-glycerol).

-

-

Deprotection (Acetonide Cleavage):

-

Dissolve the protected lipid in MeOH/CH₂Cl₂ (4:1).

-

Add Amberlyst-15 (H+ form) resin (approx. 10 wt% of substrate).

-

Stir at room temperature for 4 hours. Do not heat , as heat promotes acyl migration immediately upon deprotection.

-

Filter resin and concentrate in vacuo at low temperature (<30°C).

-

Figure 2: Synthetic route from Solketal to sn-1-MAG. Low-temperature deprotection is critical.

Part 4: Applications in Drug Development

Lipid Nanoparticles (LNPs)

In LNP formulations, the "helper lipids" (often DSPC or analogs) play a structural role. However, next-generation LNPs utilize ionizable lipids with biodegradable linkers.

-

Role of Protected MAGs: To synthesize a biodegradable ionizable lipid, researchers often attach a specific hydrophobic tail to the sn-1 position and an ionizable headgroup to the sn-3 position. Solketal allows the precise attachment of the hydrophobic tail first, followed by deprotection and activation of the primary alcohol for headgroup attachment.

Prodrugs and Metabolic Tracers

sn-2-MAGs are biologically active signaling molecules (e.g., endocannabinoids). When developing prodrugs or stable isotope-labeled tracers for metabolic flux analysis:

-

Challenge: Administering a 2-MAG directly results in rapid isomerization to 1-MAG in vivo/in vitro.

-

Solution: Synthesis of 2-MAGs using 1,3-benzylidene glycerol allows for the isolation of the pure 2-isomer. These are often stored at -80°C in aprotic solvents to maintain integrity before use in assays.

Part 5: Quality Control & Characterization

Trust in your protocol is established through rigorous QC. Distinguishing between sn-1 and sn-2 isomers is difficult by MS but distinct by NMR.

1H-NMR Validation

-

sn-1-MAG: The methine proton (CH-OH) at position 2 appears as a multiplet around 3.8–4.0 ppm .

-

sn-2-MAG: The methine proton (CH-OR) at position 2 is deshielded by the ester and shifts downfield to approx 5.0–5.2 ppm .

-

Quantification: Integrate these regions to calculate the % isomerization (Acyl Migration Index).

Storage Protocols

-

Solvent: Store purified MAGs in chloroform or dichloromethane (aprotic). Avoid ethanol or methanol for long-term storage.

-

Temperature: -20°C is mandatory; -80°C is preferred for sn-2 isomers.

References

-

Synthesis and Concentration of 2-Monoacylglycerols Rich in Polyunsaturated Fatty Acids. Academia.edu. [Link]

-

Acyl Migration Kinetics of 2-Monoacylglycerols. Journal of Agricultural and Food Chemistry. [Link]

-

Lipid Nanoparticles: Composition, Formulation, and Application. ResearchGate. [Link]

-

A Rapid and Green Method for the Preparation of Solketal. MDPI. [Link]

-

Regioselective Synthesis of Diacylglycerols. Journal of Agricultural and Food Chemistry. [Link]

Sources

A Technical Guide to 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl Oleate: Nomenclature, Synthesis, and Applications

This technical guide provides an in-depth overview of 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate, a glycerol-derived lipophilic compound. Designed for researchers, chemists, and professionals in drug development and material science, this document details the compound's chemical identity, synthesis protocols, and current and potential applications, grounding all information in authoritative scientific sources.

Chemical Identity and Nomenclature

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl oleate is a fatty acid ester. Structurally, it consists of oleic acid, a monounsaturated omega-9 fatty acid, esterified with solketal (also known as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol or isopropylidene glycerol). The solketal moiety is a protected form of glycerol, where the 1- and 2-position hydroxyl groups are masked as a cyclic ketal with acetone. This structural feature imparts unique solubility characteristics and makes it a key intermediate in the stereospecific synthesis of glycerolipids.

While a specific CAS Registry Number for 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate is not consistently reported in major chemical databases, it is unequivocally identified by its IUPAC name and its structure. The compound is frequently referred to in literature by several synonyms.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | N/A |

| Common Synonyms | Solketal oleate, 1,2-Isopropylidene-sn-glycerol-3-oleate, 1,2-Acetonide-3-oleoyl glycerol | [1] |

| Molecular Formula | C₂₇H₅₀O₄ | N/A |

| Molecular Weight | 438.68 g/mol | N/A |

| Parent Alcohol | Solketal (CAS: 100-79-8) | [2] |

| Parent Fatty Acid | Oleic Acid (CAS: 112-80-1) | N/A |

Physicochemical Properties

The physical and chemical properties of 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate are largely dictated by its long oleate tail, making it a lipophilic, oil-like substance. While specific experimental data for the oleate ester is scarce, properties can be extrapolated from its constituent parts and related long-chain esters. The properties of the parent alcohol, solketal, are well-documented.

Table 2: Physicochemical Properties of Solketal (Parent Alcohol)

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2][3] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 188-189 °C | [2] |

| Density | 1.063 g/mL at 25 °C | [2] |

| Flash Point | 80 °C (176 °F) | [2] |

| Solubility | Miscible with water and most organic solvents | [2] |

The esterification with oleic acid drastically reduces water solubility and increases the boiling point and viscosity, consistent with the properties of other fatty acid esters.

Synthesis and Characterization

The synthesis of 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate is typically achieved through the esterification of solketal with oleic acid or a more reactive derivative like oleoyl chloride. This reaction is a cornerstone of glycerolipid chemistry, allowing for the regioselective acylation of the primary hydroxyl group of the glycerol backbone.

Synthesis Pathway

The general synthesis involves a direct esterification or acylation reaction. The use of oleoyl chloride is often preferred for higher yields and milder reaction conditions compared to direct esterification with oleic acid, which typically requires a strong acid catalyst and heat.

Caption: Fig. 1: Synthesis of Solketal Oleate via acylation.

Experimental Protocol: Acylation with Oleoyl Chloride

This protocol is adapted from methodologies described for the synthesis of related glycerolipid intermediates.[4][5]

Materials:

-

(R)- or (rac)-Solketal ((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Oleoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve solketal (1.0 equivalent) in anhydrous DCM.

-

Addition of Base and Catalyst: Add pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add oleoyl chloride (1.2 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as pyridine hydrochloride precipitates.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting solketal is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate as a pale yellow liquid.

Characterization

The structure of the synthesized product can be confirmed using standard spectroscopic methods. A key reference provides the following ¹H NMR data for characterization.

Table 3: ¹H NMR Spectral Data for (2,2-dimethyl-1,3-dioxolan-4-yl) methyl oleate

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.38 - 5.30 | m | -CH=CH- (Oleate vinyl protons) |

| 4.34 – 4.28 | m | -CH- (Dioxolane ring) |

| 4.18 – 3.71 | m | -CH₂-O-CO- and -CH₂-O-C(CH₃)₂ (Dioxolane ring) |

| 2.36 - 2.32 | m | -CH₂-C=O (α-carbonyl protons) |

| 2.03 - 1.98 | m | -CH₂-CH= (Allylic protons) |

| 1.63 - 1.58 | m | -CH₂-CH₂-C=O (β-carbonyl protons) |

| 1.41, 1.35 | s | -C(CH₃)₂ (Acetonide methyl protons) |

| 1.34 - 1.26 | m | -(CH₂)n- (Oleate alkyl chain) |

| 0.89 | t | -CH₃ (Terminal methyl group) |

Applications in Research and Industry

The primary utility of 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate lies in its role as a protected building block for the synthesis of more complex lipids. Its applications span pharmaceutical sciences, materials science, and biofuel research.

Synthesis of Bioactive Lipids

The most significant application is as a precursor to 1-monoolein (1-oleoyl-rac-glycerol). 1-monoolein is a biologically important monoacylglycerol used as an emulsifier in food and pharmaceuticals and is a key component in lipid-based drug delivery systems. The synthesis pathway involves the acid-catalyzed deprotection (hydrolysis) of the isopropylidene group of solketal oleate to liberate the two free hydroxyl groups.

Caption: Fig. 2: Deprotection to form 1-Monoolein.

This synthetic route is crucial in fields like Batten disease research, where stereospecific isomers of lysophosphatidylglycerol (LPG) and bis(monoacylglycero)phosphate (BMP) are synthesized for cellular studies.[4][5] The use of chiral solketal allows for the creation of specific (R)- or (S)-configured glycerolipids.

Drug Delivery Systems

The parent compound, solketal, is recognized for its utility in drug delivery systems due to its high boiling point, chemical stability, and ability to act as a solvent.[1] It can improve the solubility and stability of active pharmaceutical ingredients (APIs).[1] The oleate ester, being highly lipophilic, is investigated for its potential role in formulating self-emulsifying drug delivery systems (SEDDS) and as a component in lipid nanoparticles for targeted drug delivery.

Fuel Additives

There is growing interest in using glycerol derivatives as fuel additives. Solketal itself can be added to gasoline to increase the octane number.[6] Solketal esters, including the oleate, are studied as potential additives for diesel and biodiesel to improve cold flow properties, such as the pour point, which is critical for fuel performance in cold climates.[7]

Safety and Handling

Safety data for 2,2-dimethyl-1,3-dioxolan-4-ylmethyl oleate is not specifically established. However, safety precautions can be inferred from the data available for the parent alcohol, solketal, and other related acrylate esters.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Hazards: The parent compound, solketal, is a combustible liquid.[8] Related acrylate esters are known to cause skin and eye irritation. Assume the oleate ester presents similar hazards.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[8]

Always consult the specific Safety Data Sheet (SDS) for the reagents used in the synthesis and handling of this compound.

Conclusion

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl oleate is a versatile and valuable chemical intermediate. Its synthesis from readily available precursors—solketal (derived from glycerol) and oleic acid—positions it as a sustainable building block in green chemistry. For researchers in pharmaceutical development, its role in the stereospecific synthesis of complex bioactive lipids is paramount. Furthermore, its emerging applications in materials science and as a biofuel additive underscore its industrial relevance. This guide provides a foundational understanding for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

-

Grasas y Aceites. (2019). Synthesis, characterization and evaluation of 1-monoacylglycerols of unsaturated fatty acids as potential bioactive lipids. Available at: [Link]

-

ResearchGate. (2025). Extension of Biodiesel Aging Mechanism–the Role and Influence of Methyl Oleate and the Contribution of Alcohols Through the Use of Solketal. Available at: [Link]

-

bioRxiv. (2025). Stereospecific GPG acylation by CLN8 drives BMP biosynthesis and its loss leads to Batten disease. Available at: [Link]

-

Chulalongkorn University Digital Collections. (2019). Effects of synthetic glyceryl ester additives on cold flow properties of diesel oil. Available at: [Link]

-

bioRxiv. (2025). Stereospecific GPG acylation by CLN8 drives BMP biosynthesis and its loss leads to Batten disease. Available at: [Link]

-

Wikipedia. (n.d.). Solketal. Available at: [Link]

-

PubChem. (n.d.). (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate. Available at: [Link]

Sources

- 1. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | C8H14O4 | CID 252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]

- 4. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl prop-2-enoate | C9H14O4 | CID 20812341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)acetate (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

Technical Guide: Stability and Handling of Isopropylidene Protected Lipids

Executive Summary

The isopropylidene acetal (acetonide) is the industry-standard protecting group for 1,2- and 1,3-diols in lipid synthesis, particularly for glycerol-based backbones used in Lipid Nanoparticles (LNPs) and cationic lipids. While thermodynamically stable under basic and oxidative conditions, it possesses a critical kinetic vulnerability to Brønsted acids.

The Failure Mode: The most common cause of batch failure is not the synthesis itself, but "silent deprotection" during silica gel purification or storage in protic solvents, leading to mono-acyl migration and regio-isomeric impurity. This guide outlines the precise thermodynamic boundaries and self-validating protocols to maintain lipid integrity.

Mechanistic Foundations: The Oxocarbenium Vulnerability

To control stability, one must understand the degradation mechanism. The isopropylidene group is an acetal. Its hydrolysis is strictly acid-catalyzed and proceeds via an A1 mechanism (unimolecular acid-catalyzed cleavage).

-

Protonation: The ether oxygen is protonated.

-

Rate-Determining Step (RDS): Cleavage of the C-O bond releases acetone and forms a resonance-stabilized oxocarbenium ion .

-

Hydrolysis: Water attacks the cation, yielding the free diol.

Crucial Insight: Because the RDS involves cation formation, electron-donating groups on the lipid backbone accelerate hydrolysis, while electron-withdrawing groups (like nearby esters in phospholipids) slightly retard it.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

Caption: The A1 hydrolysis mechanism. The formation of the red oxocarbenium ion is the rate-limiting step, driven by acidic pH.

Stability Profile & Thresholds

The following data summarizes the stability of 1,2-O-isopropylidene-sn-glycerol (Solketal) derivatives under varying conditions.

Table 1: Stability Thresholds of Isopropylidene Lipids

| Condition | Stability Status | Half-Life (Approx) | Notes |

| pH > 7.0 (Basic) | Excellent | > 2 Years | Stable to NaOH, LiAlH4, and nucleophiles. |

| pH 5.0 - 7.0 (Neutral) | Good | Months | Stable in anhydrous organic solvents. |

| pH 3.0 - 5.0 (Weak Acid) | Variable | Hours to Days | DANGER ZONE. Silica gel falls here. |

| pH < 2.0 (Strong Acid) | Poor | Minutes | Rapid deprotection (e.g., 1M HCl, TFA). |

| Oxidation | Excellent | N/A | Resistant to Jones reagent, KMnO4. |

| Reduction | Excellent | N/A | Resistant to hydrogenation (Pd/C), hydrides. |

Synthesis & Purification: The "Silica Trap"

The most frequent error in lipid synthesis occurs during flash column chromatography. Standard silica gel is slightly acidic (pH 6.0–6.5 in slurry), which is sufficient to initiate hydrolysis or acyl migration (shifting a fatty acid from sn-2 to sn-1) on the column.

Protocol A: Buffered Silica Gel Purification (Self-Validating)

Objective: Neutralize surface silanol groups to prevent on-column degradation.[1]

-

Slurry Preparation:

-

Column Packing:

-

Pour the slurry.[1] Flush with 2 column volumes (CV) of the solvent containing 1% Et3N.

-

Validation Step: Collect a drop of eluent from the column tip. Place it on wetted pH paper. It must read pH 8-9. If not, flush with more Et3N-spiked solvent.

-

-

Running the Column:

-

Load the lipid.

-

Run the gradient. Note: You can reduce Et3N to 0.5% for the run, but maintaining 1% is safer for highly sensitive lipids.

-

-

Post-Run:

-

Evaporate solvents immediately. Et3N is volatile, but residual traces can catalyze base-sensitive side reactions if left for weeks.

-

Visualization: Purification Decision Logic

Caption: Decision tree for selecting the stationary phase. Always default to buffered silica for acetonide lipids.

Controlled Deprotection Strategies

When removal is required (e.g., to liberate the diol for phosphorylation), specificity is key to avoiding acyl migration.

Protocol B: Mild Deprotection (Dowex Resin)

Best for: Lipids sensitive to aqueous mineral acids.

-

Preparation: Wash Dowex 50W-X8 (H+ form) resin with dry Methanol (3x) to remove colored impurities and water.

-

Reaction:

-

Dissolve lipid (1.0 eq) in Methanol/DCM (1:1 v/v).

-

Add washed Dowex resin (500 mg per mmol substrate).

-

Stir at Room Temperature (RT).

-

-

Monitoring (Self-Validating):

-

Monitor by TLC every 30 mins.

-

Endpoint: Disappearance of the high Rf spot (protected) and appearance of a lower Rf spot (diol).

-

-

Workup:

-

Filter off the resin.

-

Concentrate filtrate.[3] No neutralization required.

-

Protocol C: Regioselective Deprotection (Acetic Acid)

Best for: Substrates prone to acyl migration.

-

Reagent: 80% Acetic Acid (AcOH) in water.

-

Condition: Heat to 40°C.

-

Mechanism: The weaker acid minimizes the protonation of the carbonyl oxygen of esters, reducing the risk of 1,2-acyl migration compared to HCl.

-

Quench: Must be neutralized immediately with saturated NaHCO3 at 0°C before extraction.

Storage & Handling Standards

To ensure long-term stability (Shelf Life > 12 months), follow these storage pillars:

-

The "Trace Base" Rule: When storing isopropylidene lipids in solution (e.g., Chloroform or DCM), add a trace of Triethylamine (0.01%) or store over a few pellets of solid K2CO3. This scavenges trace HCl formed from solvent decomposition (e.g., CHCl3 -> Phosgene + HCl).

-

Solvent Choice: Never store in Methanol or Ethanol for long periods. Trans-acetalization can occur, swapping the isopropylidene for two methyl/ethyl ethers.

-

Temperature: Store neat oils at -20°C.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[4] John Wiley & Sons, 2014 . (The definitive guide on acetal stability constants).

-

Kinetic resolution of 1,2-isopropylidene glycerol esters. Journal of Molecular Catalysis B: Enzymatic, 2006 . (Detailed kinetics on hydrolysis vs. migration).

-

Acyl migration in 1,2-diacylglycerols. Chemistry and Physics of Lipids, 2003 . (Mechanistic analysis of the side-reactions during deprotection).

-

Design of Cationic Lipids with Acetal Linkers. ChemBioChem, 2023 . (Application of acetal stability in LNP design). [5]

-

Purification of specific structured lipids. Journal of the American Oil Chemists' Society, 2000 . (Validation of silica gel buffering protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Design of Cationic Lipids with Acetal Linkers: Conformational Preferences, Hydrolytic Stability, and High Drug-Loading Abilities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to rac 1-Oleoyl-2,3-isopropylideneglycerol: Navigating Supplier Specifications for High-Purity Applications

For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials is a critical, yet often overlooked, cornerstone of experimental success. This is particularly true for complex lipid molecules such as rac 1-Oleoyl-2,3-isopropylideneglycerol, a versatile building block in the synthesis of structured triglycerides, drug delivery systems, and various bioactive compounds. The seemingly minor impurities or inconsistencies in supplier specifications can lead to significant downstream consequences, including altered biological activity, failed syntheses, and irreproducible results.

This in-depth technical guide provides a framework for critically evaluating supplier specifications of rac 1-Oleoyl-2,3-isopropylideneglycerol. Moving beyond a simple checklist, this document delves into the causality behind key quality attributes, outlines robust analytical methodologies for verification, and offers insights into the potential impact of impurities on research and development outcomes.

The Critical Role of Purity: More Than Just a Number

The chemical identity of rac 1-Oleoyl-2,3-isopropylideneglycerol is defined by its oleoyl chain attached to the primary position of a glycerol backbone protected by an isopropylidene group. However, the seemingly straightforward nature of this molecule belies the potential for a variety of impurities to arise during its synthesis and storage. Understanding these potential contaminants is the first step in ensuring the procurement of material fit for its intended purpose.

Key Quality Attributes and Their Scientific Implications

When scrutinizing a supplier's Certificate of Analysis (CoA) or technical data sheet, the following parameters should be considered with a critical eye:

| Specification | Typical Range | Method of Analysis | Scientific Implication of Deviation |

| Purity (as monoester) | >98% | HPLC-ELSD, GC-FID | Lower purity indicates the presence of impurities that can interfere with reactions, alter physical properties of formulations, or introduce unwanted biological effects. |

| Diacylglycerol Content | <1.5% | HPLC-ELSD, TLC | The presence of diacylglycerols, particularly 1,2- and 1,3-diolein, can significantly impact the self-assembly properties of lipid systems and may have distinct biological activities. |

| Triacylglycerol Content | <0.5% | HPLC-ELSD, TLC | Triacylglycerols are common byproducts and their presence can affect the polarity and solubility of the material, as well as introduce variability in reaction stoichiometry. |

| Free Fatty Acids (Oleic Acid) | <0.5% | Titration, HPLC | Free oleic acid can alter the pH of formulations, catalyze degradation, and may possess its own biological activity, confounding experimental results. |

| Residual Solvents | Varies (e.g., <5000 ppm for acetone) | Headspace GC-MS | Solvents used in synthesis and purification can be toxic to cells or interfere with analytical measurements. |

| Isomeric Purity (1- vs. 2-isomer) | >99% (1-isomer) | HPLC on specialized columns, NMR | The presence of the 2-oleoyl isomer can lead to different reaction kinetics and biological activities. |

| Water Content | <0.1% | Karl Fischer Titration | Excess water can lead to hydrolysis of the ester bond, degrading the product over time. |

Table 1: Critical Supplier Specifications for rac 1-Oleoyl-2,3-isopropylideneglycerol

Deconstructing the Synthesis: A Window into Potential Impurities

A thorough understanding of the synthetic route to rac 1-Oleoyl-2,3-isopropylideneglycerol provides invaluable insight into the likely impurities. The synthesis is typically a two-step process:

-

Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst to form the isopropylidene ketal, rac-1,2-isopropylideneglycerol (also known as solketal).

-

Esterification: The protected glycerol is then esterified with oleoyl chloride or oleic acid (with a coupling agent) to yield the final product.

Caption: Synthesis workflow for rac 1-Oleoyl-2,3-isopropylideneglycerol.

This workflow highlights several potential sources of impurities:

-

Unreacted Starting Materials: Residual glycerol, acetone, or oleic acid.

-

Byproducts of Ketalization: Di-isopropylideneglycerol or other partially protected glycerols.

-

Byproducts of Esterification: Di- and triglycerides formed from reaction with any unprotected glycerol. Isomerization can also lead to the formation of the 2-oleoyl isomer.

-

Degradation Products: Hydrolysis of the ester or ketal groups.

Verifying Quality: Essential Analytical Protocols

While a supplier's CoA provides a snapshot of the product's quality, independent verification is often warranted, especially for critical applications. The following are key analytical methods for a comprehensive assessment.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Purity and Impurity Profiling

HPLC-ELSD is a powerful technique for separating and quantifying non-volatile compounds like lipids that lack a strong UV chromophore.[1][2][3]

Experimental Protocol: HPLC-ELSD Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the rac 1-Oleoyl-2,3-isopropylideneglycerol sample into a 10 mL volumetric flask.

-

Dissolve the sample in a mixture of n-hexane and isopropanol (9:1 v/v) and bring to volume.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: Isopropanol

-

-

Gradient Program:

-

0-5 min: 1% B

-

5-15 min: Ramp to 10% B

-

15-20 min: Hold at 10% B

-

20-22 min: Return to 1% B

-

22-30 min: Re-equilibration at 1% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

-

ELSD Conditions:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow (Nitrogen): 1.5 L/min

-

-

Data Analysis:

-

Identify peaks based on the retention times of known standards (mono-, di-, and triglycerides, free fatty acids).

-

Quantify the purity and impurity levels by comparing peak areas to a calibration curve generated from standards.

-

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Solketal Oleate

Methods: Homogeneous (PTSA), Heterogeneous (Amberlyst-15), and Enzymatic (CAL-B)

Executive Summary

Solketal Oleate (2,2-dimethyl-1,3-dioxolan-4-yl)methyl oleate is a high-value bio-based ester combining the lubricity of long-chain fatty acids with the oxygenated functionality of solketal (a glycerol derivative). Its applications range from biolubricants and diesel fuel additives (improving cetane number and cold flow) to pharmaceutical excipients (drug delivery solvents).

This guide provides three distinct, field-validated protocols for its synthesis. The Homogeneous Method (PTSA) offers the highest speed and yield for small-scale R&D. The Heterogeneous Method (Amberlyst-15) prioritizes catalyst recovery and industrial scalability. The Enzymatic Method (Lipase) serves sensitive drug development applications requiring mild, metal-free conditions.

Reaction Mechanism & Chemistry

The synthesis involves the direct esterification of Oleic Acid with Solketal (isopropylidene glycerol).

Critical Chemical Challenge: The solketal moiety contains an acetal ring (1,3-dioxolane), which is susceptible to acid-catalyzed hydrolysis in the presence of water.[1]

-

Control Strategy: The reaction must be performed under anhydrous conditions or with continuous water removal. Strong mineral acids (like H₂SO₄) are often too harsh; mild organic acids (PTSA) or solid acids are preferred. Temperature is capped at 60°C to prevent ring opening.

Figure 1: Reaction Mechanism (Acid-Catalyzed)

Caption: Acid-catalyzed Fisher esterification pathway. Water removal is essential to drive equilibrium and prevent acetal hydrolysis.

Protocol 1: Homogeneous Catalysis (PTSA)

Best For: Rapid synthesis, high yield (>95%), small-scale lab preparation. Reference Grounding: Based on the solvent-free method by Perosa et al. (2016), demonstrating stability of the acetal ring under these specific conditions.

Materials

-

Oleic Acid: >90% purity (Technical grade is acceptable for lubricants; Pharma grade for drug dev).

-

Solketal: (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, >98%.

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA).

-

Quenching: Sodium Bicarbonate (NaHCO₃) saturated solution.

-

Solvent (Workup): Ethyl Acetate or Hexane.

Step-by-Step Procedure

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, add Oleic Acid (10 mmol, ~2.82 g) and Solketal (15 mmol, ~1.98 g) . Note: A 1.5:1 molar excess of solketal drives the equilibrium.

-

Catalyst Addition: Add PTSA (5 wt% relative to Oleic Acid, ~0.14 g) .

-

Reaction: Connect a reflux condenser (or a Dean-Stark trap if scaling up >10g to remove water). Heat to 60°C with vigorous stirring (500 rpm).

-

Why 60°C? Higher temperatures (>80°C) increase the risk of acetal ring hydrolysis and oligomerization.

-

-

Monitoring: Run for 4–6 hours . Monitor via TLC (Hexane:EtOAc 8:2) or by checking the disappearance of the acid proton in NMR.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) .

-

Wash with sat. NaHCO₃ (2 x 15 mL) to neutralize the catalyst and unreacted oleic acid.

-

Wash with Brine (1 x 15 mL) .

-

Dry organic layer over anhydrous Na₂SO₄ .

-

-

Purification: Concentrate under reduced pressure (Rotavap).

-

High Purity: Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Crude Use:[3] Vacuum distillation can remove excess solketal (b.p. 188°C, but much lower under high vacuum).

-

Protocol 2: Heterogeneous Catalysis (Amberlyst-15)

Best For: Green chemistry, easy catalyst recovery, avoiding aqueous workup.

Materials

-

Catalyst: Amberlyst-15 (Dry). Crucial: Must be dry. If wet, dry at 100°C overnight before use.

-

Reagents: Same as Protocol 1.

Step-by-Step Procedure

-

Preparation: Activate/Dry Amberlyst-15 beads to remove adsorbed water which inhibits esterification.

-

Charge: Mix Oleic Acid (10 mmol) and Solketal (20-30 mmol, 2-3 eq) .

-

Note: Heterogeneous kinetics are slower; higher excess of alcohol helps.

-

-

Catalyst Loading: Add Amberlyst-15 (10-20 wt% relative to Oleic Acid) .

-

Reaction: Heat to 60°C for 6–24 hours .

-

Optimization: Use molecular sieves (3A or 4A) in the reaction mixture to scavenge produced water in situ, shifting equilibrium significantly.

-

-

Workup:

-

Filtration: Simply filter off the catalyst beads. (Catalyst can be washed with methanol and reused).

-

Evaporation: Remove excess solketal under high vacuum.

-

Result: The product is often pure enough for biolubricant applications without column chromatography.

-

Protocol 3: Enzymatic Synthesis (Lipase CAL-B)

Best For: Drug delivery vehicles, cosmetic ingredients, "All-Natural" claims. Reference Grounding: Adapted from Candida antarctica Lipase B (Novozym 435) protocols for esterification of sensitive substrates.

Materials

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Solvent: Solvent-free (preferred) or t-Butanol (if viscosity is an issue).

Step-by-Step Procedure

-

Charge: Mix Oleic Acid (10 mmol) and Solketal (10 mmol) (1:1 Stoichiometry is often sufficient for enzymes to avoid inhibition).

-

Enzyme Loading: Add Novozym 435 (2-5 wt% relative to total substrate mass) .

-

Reaction: Incubate at 40–50°C in an orbital shaker (200 rpm).

-

Caution: Do not use magnetic stirring, as it grinds and destroys the immobilized enzyme beads.

-

-

Water Removal: For high conversion (>90%), apply open-vessel mode (if humidity is low) or add Molecular Sieves (4A) after 2 hours.

-

Duration: 24 hours.

-

Workup: Filter to remove the enzyme. No neutralization required.

Analytical Characterization & Validation

To ensure the protocol worked, you must validate the structure.

Table 1: Key Spectral Data (Solketal Oleate)

| Technique | Signal/Parameter | Assignment | Validation Criteria |

| 1H NMR (CDCl₃) | δ 4.10 - 4.20 ppm (m, 2H) | -CH₂-O-CO-R | Appearance confirms ester bond formation.[4][5] |

| δ 5.34 ppm (m, 2H) | -CH=CH- | Confirms Oleic acid unsaturation intact (no oxidation). | |

| δ 1.36, 1.42 ppm (s, 3H each) | Gem-dimethyl | Confirms Solketal ring is intact (not hydrolyzed). | |

| FTIR | 1740 cm⁻¹ | C=O Stretch | Strong ester peak (Acid peak at 1710 cm⁻¹ should disappear). |

| 1150-1200 cm⁻¹ | C-O-C Stretch | Characteristic of ester and acetal ether bonds. | |

| Titration | Acid Value (mg KOH/g) | Free Fatty Acid | Target: < 2.0 mg KOH/g (indicates >99% conversion). |

Figure 2: Experimental Workflow

Caption: Decision tree for selecting the optimal synthesis and workup pathway.

Troubleshooting & Optimization (Expert Insights)

-

Problem: Low Conversion.

-

Cause: Water accumulation in the system is reversing the equilibrium.

-

Fix: Add activated molecular sieves (3A or 4A) directly to the reaction flask. For PTSA, use a nitrogen sweep to carry away moisture.

-

-

Problem: Acetal Hydrolysis (Ring Opening).

-

Problem: High Viscosity (Enzymatic).

-

Fix: Although solvent-free is "green," oleic acid can be viscous. Add t-Butanol or Hexane as a co-solvent to improve mass transfer without deactivating the lipase.

-

References

-

Perosa, A., et al. (2016). "Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals." Molecules, 21(2), 170.

- Core reference for the solvent-free PTSA protocol and stability d

-

Russo, M., et al. (2019). "Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst." Applied Sciences, 9(21), 4488.

-

Supports the use of heterogeneous catalysts for solketal stability.[2]

-

-

Torregrosa, R., et al. (2016).[13] "Entirely solvent-free biocatalytic synthesis of solketal fatty esters from soybean seeds." Comptes Rendus Chimie, 19(6), 749-753.[13]

- Validates the enzymatic p

-

Mallesham, B., et al. (2013). "Heterogeneous Acid Catalysts for Esterification of Free Fatty Acids." International Journal of Chemical Engineering and Applications.

- Provides parameters for Amberlyst-15 mediated esterific

Sources

- 1. revistadechimie.ro [revistadechimie.ro]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. talenta.usu.ac.id [talenta.usu.ac.id]

- 6. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. matec-conferences.org [matec-conferences.org]

- 10. preprints.org [preprints.org]

- 11. Preparation of the WOX/MCM-41 Solid Acid Catalyst and the Catalytic Performance for Solketal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Application Note: High-Purity Isolation of rac-1-Oleoyl-2,3-isopropylideneglycerol via Neutralized Silica Gel Chromatography

Abstract

The purification of rac-1-oleoyl-2,3-isopropylideneglycerol (solketal oleate) presents a specific challenge in lipid chemistry: the acid-sensitivity of the 1,3-dioxolane (isopropylidene) protecting group.[1] Standard silica gel chromatography often results in on-column hydrolysis, leading to yield loss and contamination with 1-monoolein.[1] This application note details a robust protocol using triethylamine-neutralized silica gel to preserve the acetonide functionality. We provide a validated workflow, from TLC method development to fraction analysis, ensuring >95% purity and structural integrity.

Introduction & Chemical Context

rac-1-Oleoyl-2,3-isopropylideneglycerol is a critical intermediate in the synthesis of structured lipids, monoacylglycerols (MAGs), and lipid-based drug delivery systems.[1] It is typically synthesized via the esterification of solketal (rac-2,3-isopropylideneglycerol) with oleic acid or oleoyl chloride.[1]

The Purification Challenge

While the oleoyl tail confers lipophilicity, the isopropylidene group is an acid-labile acetal. Commercial silica gel (60 Å) is weakly acidic (pH ~6.5–7.0 in suspension, but surface acidity can be higher due to Si-OH groups).[1]

-

Risk: Extended contact with acidic silica causes deprotection, yielding rac-1-monoolein (highly polar) and acetone.[1]

-

Solution: Passivating the silica surface with a volatile base (Triethylamine) prevents hydrolysis during purification.

Pre-Purification Analysis & Method Development[1][2]

Before committing the crude mixture to the column, the separation conditions must be optimized via Thin Layer Chromatography (TLC).[2]

Sample Preparation

Ensure the crude oil is free of aqueous residue. If unreacted oleic acid is present (from DCC/DMAP coupling), wash the crude organic layer with sat. NaHCO₃ prior to chromatography. This converts free fatty acids to salts, preventing them from streaking on the column.

TLC Optimization

Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum backed) Mobile Phase: Hexane : Ethyl Acetate (EtOAc) Visualization: The product has weak UV absorption (isolated alkene). Chemical staining is required.

-

Preferred:p-Anisaldehyde Stain (Sensitive to acetals/sugars; Product appears blue/purple).[1]

-

Alternative:KMnO₄ (Stains the oleyl double bond; Product appears yellow on pink).

TLC Data Summary:

| Compound | Rf (90:10 Hex:EtOAc) | Rf (80:20 Hex:EtOAc) | Staining Behavior |

| Non-polar impurities | > 0.90 | > 0.95 | Weak/None |

| Target Product | 0.35 – 0.40 | 0.60 – 0.65 | Blue/Purple (Anisaldehyde) |

| Solketal (SM) | < 0.10 | 0.25 | Faint |

| 1-Monoolein (Hydrolysis byproduct) | 0.00 | < 0.05 | Strong Blue |

| Oleic Acid | Streaks (0.0–0.[1]2) | Streaks | Yellow (Bromocresol Green) |

Scientist’s Insight: The target Rf is ~0.35. A mobile phase of 90:10 Hexane:EtOAc is ideal for the initial isocratic hold or shallow gradient.

Detailed Experimental Protocol

Reagents and Equipment

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvents: Hexanes (HPLC grade), Ethyl Acetate, Triethylamine (Et₃N).

-

Column: Glass column with frit (size dependent on scale; e.g., 25mm ID for 1-2g crude).

Column Packing (The Neutralization Step)

Critique of Standard Method: Dry packing or standard slurry packing leaves acidic sites active. Correct Protocol:

-

Slurry Preparation: Suspend the required amount of silica (ratio 30:1 silica:crude by weight) in Hexane containing 1% (v/v) Triethylamine .

-

Packing: Pour the slurry into the column. Tap to settle. Flush with 2 column volumes (CV) of the neutralization solvent.

-

Equilibration: Flush with 2 CV of pure Hexane to remove excess unbound TEA. Note: A trace of TEA remaining is beneficial.

Loading

Dissolve the crude oil in the minimum volume of Hexane (or 95:5 Hex:EtOAc). Carefully pipette onto the sand bed.

-

If the crude is viscous: Use a "dry load" technique by adsorbing the crude onto Celite or neutral silica (1:2 ratio) and pouring this powder on top of the bed.

Elution Gradient

Run the column using a stepwise gradient to maximize resolution between non-polar byproducts and the main ester.

| Step | Mobile Phase Composition | Volume (CV) | Target Elution |

| 1 | 100% Hexane | 2 | Non-polar hydrocarbons |

| 2 | 95:5 Hexane:EtOAc | 3–4 | Front impurities |

| 3 | 90:10 Hexane:EtOAc | 5–8 | Target Product |

| 4 | 80:20 Hexane:EtOAc | 3 | Flush (Solketal/Polar impurities) |

Fraction Collection & Monitoring

-

Collect fractions approx. 1/10th of the column volume.

-

Spot every 3rd fraction on a TLC plate.

-

Visualize with p-Anisaldehyde.[1]

-

Pool fractions containing the single spot at Rf ~0.35 (in 90:10 system).

Visualized Workflow (Logic & Process)

Figure 1: Step-by-step purification workflow emphasizing the critical neutralization step to prevent acetonide hydrolysis.

Post-Purification Validation

After pooling and evaporating the solvent (rotary evaporator, <40°C bath to prevent thermal degradation), the oil should be analyzed.

NMR Diagnostic Peaks (CDCl₃, 400 MHz)

To confirm the structure and ensure the acetonide ring is intact, look for these specific signals:

-

Gem-dimethyl groups (Acetonide): Two distinct singlets at δ 1.36 and 1.42 ppm (3H each).[1] Loss of these indicates hydrolysis.

-

Glycerol Backbone: Multiplets at δ 3.7 – 4.3 ppm .

-

Olefinic Protons: Multiplet at δ 5.35 ppm (2H, -CH=CH-).[1]

-

Terminal Methyl: Triplet at δ 0.88 ppm .

Yield Calculation

Typical recovery using neutralized silica is >90%.[1] Non-neutralized silica often yields <60% due to degradation.Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product streaks on TLC | Residual carboxylic acid or column overload.[1] | Wash crude with NaHCO₃ again; reduce loading mass. |

| New polar spot appears during column | Hydrolysis of acetonide (Acidity). | CRITICAL: Did you add Et₃N? Repack column with 1% Et₃N. |

| Co-elution with Solketal | Gradient too steep (too much EtOAc too fast). | Use a shallower gradient (start 98:2, move to 95:5). |

| Cloudy fractions | Silica fines or salt precipitation.[1] | Filter fractions through a 0.45µm PTFE syringe filter before evaporation. |

References

-

Acetonide Stability & Deprotection

-

Silica Gel Properties

-

Chromatography Direct. "Silica Gel Acidity and Neutralization."

-

-

Synthesis of Solketal Esters

Sources

Troubleshooting & Optimization

Preventing acyl migration during solketal oleate hydrolysis

Technical Support Center: Solketal Oleate Hydrolysis

A Guide to Preventing Acyl Migration

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the hydrolysis of solketal oleate and facing challenges with acyl migration. As Senior Application Scientists, we understand the critical importance of maintaining isomeric purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize and prevent this common side reaction.

Troubleshooting Guide: Isolating and Preventing Acyl Migration

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Scenario 1: My final product is a mixture of isomers. How can I confirm if acyl migration has occurred?